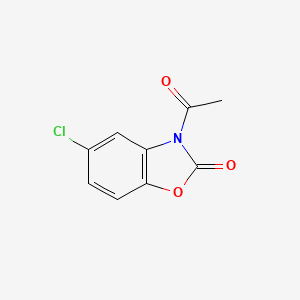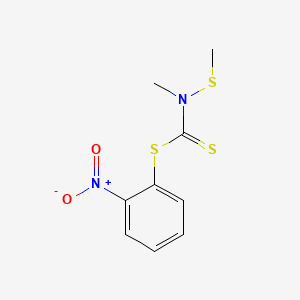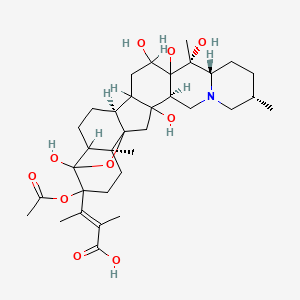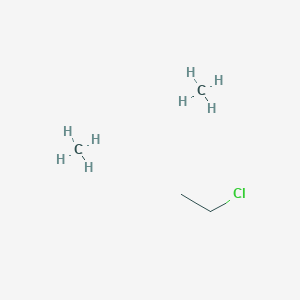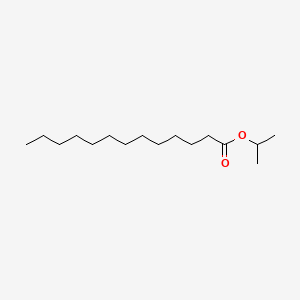
Isopropyl tridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl tridecanoate is an ester compound formed from isopropyl alcohol and tridecanoic acid. It is a colorless, odorless liquid that is commonly used in various industrial and cosmetic applications due to its emollient properties and ability to act as a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl tridecanoate is typically synthesized through the esterification reaction between isopropyl alcohol and tridecanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
C13H27COOH+C3H8O→C16H32O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Isopropyl tridecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isopropyl alcohol and tridecanoic acid.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to produce carboxylic acids and other oxidation products.
Reduction: Although less common, reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Isopropyl alcohol and tridecanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced esters.
Scientific Research Applications
Isopropyl tridecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Utilized in pharmaceutical formulations for its emollient properties.
Industry: Commonly found in cosmetics, personal care products, and as a lubricant in various industrial applications.
Mechanism of Action
The mechanism of action of isopropyl tridecanoate primarily involves its ability to act as an emollient and solvent. It helps to soften and smooth the skin by forming a barrier that prevents moisture loss. In pharmaceutical applications, it can enhance the delivery of active ingredients by improving their solubility and absorption.
Comparison with Similar Compounds
Isopropyl tridecanoate can be compared with other similar esters, such as:
Isopropyl myristate: Similar in structure but derived from myristic acid. It is also used as an emollient and solvent in cosmetics and pharmaceuticals.
Isopropyl palmitate: Derived from palmitic acid, it shares similar properties and applications but has a different fatty acid chain length.
Isopropyl stearate: Derived from stearic acid, it is used in similar applications but has a longer fatty acid chain, affecting its physical properties.
Conclusion
This compound is a versatile ester with numerous applications in various fields. Its unique properties make it valuable in industrial, cosmetic, and pharmaceutical formulations. Understanding its preparation, chemical reactions, and applications can help in leveraging its benefits in different scientific and industrial contexts.
Properties
CAS No. |
28267-30-3 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
propan-2-yl tridecanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-16(17)18-15(2)3/h15H,4-14H2,1-3H3 |
InChI Key |
CZYGEVQQOCNIML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)

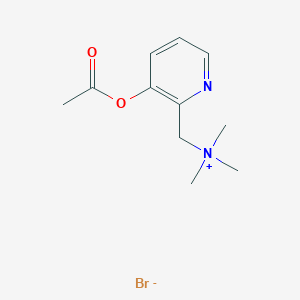
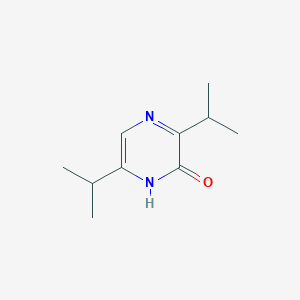


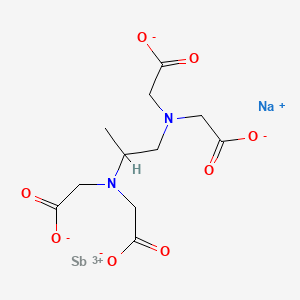
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
